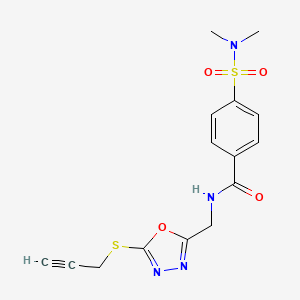

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,3,4-oxadiazole ring

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S2/c1-4-9-24-15-18-17-13(23-15)10-16-14(20)11-5-7-12(8-6-11)25(21,22)19(2)3/h1,5-8H,9-10H2,2-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLNZBROFOZPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The prop-2-ynylsulfanyl group can be introduced via nucleophilic substitution reactions.

The benzamide core is then functionalized with a dimethylsulfamoyl group, which can be achieved through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base such as triethylamine . The final step involves coupling the oxadiazole ring with the benzamide core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, iron powder.

Coupling Reagents: EDCI, DCC.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a ligand for metal ions, facilitating catalytic reactions . The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems . The prop-2-ynylsulfanyl group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Benzamide Derivatives: Compounds with a benzamide core but different substituents, which can affect their pharmacological activities.

Uniqueness

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity .

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel synthetic molecule that incorporates a benzamide structure with a sulfamoyl group and a functionalized oxadiazole moiety. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The presence of the 1,3,4-oxadiazole ring is significant as it is known for enhancing lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.5 g/mol |

| Structure | Contains benzamide, sulfamoyl, and oxadiazole moieties |

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole core structure exhibit considerable antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Compounds demonstrated superior activity against species such as Bacillus cereus and Staphylococcus aureus.

- Gram-negative bacteria : While generally less active against these strains, some derivatives still exhibited notable inhibitory effects.

In vitro studies have revealed that compounds containing the oxadiazole ring can inhibit the growth of Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis . The mechanism of action often involves inhibition of key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. Notable findings include:

- Cytotoxicity : Compounds were tested against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). IC50 values indicated that certain derivatives possess significant cytotoxic effects, with some showing IC50 values as low as 0.47 µM .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Dhumal et al. (2021) : Investigated the antimicrobial activity of 1,3,4-oxadiazole derivatives against Mycobacterium bovis. Compounds showed potent inhibitory effects both in active and dormant states .

- Desai et al. (2018) : Focused on pyridine-based 1,3,4-oxadiazole derivatives demonstrating significant antitubercular activity with MIC values ranging from 4–8 µM .

- Ahsan et al. (2013) : Reported on dual antimicrobial and anticancer activities of oxadiazole derivatives targeting TS proteins with promising results in both categories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.